2-[2-(3-Methylphenyl)ethyl]benzoic acid
Description
Properties
CAS No. |
61565-76-2 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-[2-(3-methylphenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C16H16O2/c1-12-5-4-6-13(11-12)9-10-14-7-2-3-8-15(14)16(17)18/h2-8,11H,9-10H2,1H3,(H,17,18) |
InChI Key |
UYRQLSZMCVITLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to 2-[2-(3-Methylphenyl)ethyl]benzoic acid exhibit anti-inflammatory activity. For instance, related benzoic acid derivatives have been shown to effectively reduce inflammation and alleviate pain associated with conditions such as rheumatoid arthritis and osteoarthritis. These compounds act by inhibiting the formation of inflammatory mediators and reducing edema in animal models, demonstrating their potential as therapeutic agents for inflammatory diseases .
Anticancer Activity
Studies have highlighted the anticancer properties of benzoic acid derivatives, including those structurally related to this compound. These compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For example, research involving various bioactive compounds has shown promising results in reducing the viability of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions. The compound's structure allows for modifications that can enhance its pharmacological activity or alter its solubility profile, making it a versatile candidate for drug formulation .
Case Study: Anti-inflammatory Effects
A notable study investigated the anti-inflammatory effects of benzoic acid derivatives in a rat model of induced inflammation. The results demonstrated that these compounds significantly reduced paw edema and inflammatory markers, suggesting their efficacy in managing inflammatory responses .
Case Study: Anticancer Activity
In another study, a series of benzoic acid derivatives were tested against various cancer cell lines, including prostate and breast cancer cells. The findings revealed that specific derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as alternative or adjunct therapies in cancer treatment .
Summary of Findings
The applications of this compound span several domains within pharmacology and medicinal chemistry:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-[2-(3-methylphenyl)ethyl]benzoic acid, highlighting differences in substituents, physical properties, and applications:
Key Structural and Functional Differences :
Substituent Position and Type :
- The 3-methylphenethyl group in the target compound contrasts with methoxy (electron-donating) or chloromethyl (electron-withdrawing) groups in analogs, altering electronic properties and reactivity .
- Glycosylated derivatives (e.g., compound 12 from Hydrangea macrophylla) exhibit significantly higher polarity, impacting bioavailability .
Biological Activity :
- Chloromethyl-substituted analogs (e.g., 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid) show anti-inflammatory activity, likely due to the electrophilic chlorine atom enhancing interaction with biological targets .
- Methyl esters of benzoic acid derivatives (e.g., Av7, Av9 in Aconitum vaginatum) demonstrate anti-tumor activity, suggesting that esterification of the carboxylic acid group may improve cell permeability .
Physicochemical Properties :
- The target compound’s logP = 3.48 suggests better membrane permeability than glycosylated analogs but lower solubility than methoxy-substituted derivatives.
- Methoxy groups (e.g., 2-[2-(4-methoxyphenyl)ethyl]benzoic acid) increase polarity, making these analogs more suitable for aqueous formulations .
Q & A
Q. What synthetic methodologies are established for synthesizing 2-[2-(3-Methylphenyl)ethyl]benzoic acid?
A two-step synthesis involving acid-catalyzed condensation of substituted benzaldehydes, anilines, and aminobenzoic acids is commonly employed. For example, reacting 3-methylbenzaldehyde with an appropriate aniline and 3-aminobenzoic acid in acidic media (e.g., sulfuric acid or methanesulfonic acid) can yield the target compound. Reaction optimization may include adjusting pH, temperature (10–50°C), and urea addition to minimize by-products like triphenylmethane derivatives .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assign peaks for the aromatic protons (δ 6.5–8.0 ppm) and aliphatic ethyl bridge (δ 2.5–3.5 ppm for methylene groups).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- X-ray crystallography : Resolve stereochemical ambiguities in derivatives, as demonstrated for structurally related benzoic acid analogs .
Q. How can purity and stability be assessed experimentally?
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify purity (>95%).
- Melting point analysis : Compare observed mp (e.g., 139–140°C for analogs) with literature values to confirm crystallinity .
- Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and light conditions.
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress undesired by-products?
- Acid selection : Methanesulfonic acid reduces triphenylmethane formation compared to HCl or H2SO4 .
- Urea addition : Acts as a scavenger for excess aldehydes, improving regioselectivity.
- pH control : Adjust to 3.0–5.0 during workup to precipitate the target compound selectively .
Q. What strategies resolve contradictions in spectral data for novel derivatives?
- Cross-validation : Compare NMR data with computational predictions (DFT calculations).
- Isotopic labeling : Use deuterated solvents or 13C-labeled precursors to assign overlapping signals.
- 2D NMR (COSY, HSQC) : Resolve complex coupling patterns in crowded aromatic regions .
Q. How can biological activity be systematically evaluated for this compound?
- Enzyme inhibition assays : Screen against COX-1/COX-2 or other targets using fluorogenic substrates.
- Receptor binding studies : Employ SPR (surface plasmon resonance) or radioligand displacement assays.
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., substituting the 3-methyl group with halogens) and compare bioactivity profiles .
Q. What computational tools aid in predicting physicochemical properties?
- LogP calculation : Use XlogP3 or ChemAxon to estimate hydrophobicity for drug-likeness assessment.
- Molecular docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina).
- ADMET prediction : Platforms like SwissADME evaluate absorption, toxicity, and metabolic stability .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
